molecular formula C55H70N6O9 B11936542 cIAP1 Ligand-Linker Conjugates 7

cIAP1 Ligand-Linker Conjugates 7

Cat. No.: B11936542
M. Wt: 959.2 g/mol
InChI Key: IXEPIBNBKCHKHM-QKZVIGRASA-N
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Description

cIAP1 Ligand-Linker Conjugates 7 is a chemical compound that incorporates a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is utilized in the design of PROTAC degraders, which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.

Preparation Methods

The synthesis of cIAP1 Ligand-Linker Conjugates 7 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using advanced chemical synthesis techniques, ensuring high purity and reproducibility.

Chemical Reactions Analysis

cIAP1 Ligand-Linker Conjugates 7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 7 has a wide range of scientific research applications, including:

    Chemistry: Used in the design of PROTAC degraders, which are valuable tools for studying protein function and regulation.

    Biology: Employed in the study of protein degradation pathways and the ubiquitin-proteasome system.

    Industry: Utilized in the development of new therapeutic agents and research tools.

Mechanism of Action

cIAP1 Ligand-Linker Conjugates 7 exerts its effects by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound binds to the E3 ubiquitin ligase through the cIAP ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves several molecular targets and pathways, including the ubiquitin-proteasome system and various signaling pathways.

Comparison with Similar Compounds

cIAP1 Ligand-Linker Conjugates 7 is unique in its ability to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. Similar compounds include other PROTAC degraders that utilize different ligands and linkers to achieve protein degradation. Some of these similar compounds are:

  • E3 ligase Ligand-Linker Conjugates 44
  • SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers)

These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which can affect their selectivity and efficacy.

Properties

Molecular Formula

C55H70N6O9

Molecular Weight

959.2 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C55H70N6O9/c1-38(60(2)55(66)70-37-46-44-25-14-12-23-42(44)43-24-13-15-26-45(43)46)51(62)58-49(41-21-10-5-11-22-41)54(65)61-30-16-27-47(61)52(63)59-50(48(39-17-6-3-7-18-39)40-19-8-4-9-20-40)53(64)57-29-32-68-34-36-69-35-33-67-31-28-56/h3-4,6-9,12-15,17-20,23-26,38,41,46-50H,5,10-11,16,21-22,27-37,56H2,1-2H3,(H,57,64)(H,58,62)(H,59,63)/t38-,47-,49-,50-/m0/s1

InChI Key

IXEPIBNBKCHKHM-QKZVIGRASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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